5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
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Overview
Description
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a 4-chlorophenyl ethynyl group and a morpholinyl group, making it a subject of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Ethynyl Group: This step involves a Sonogashira coupling reaction, where a 4-chlorophenyl acetylene is coupled with the pyrimidine core using a palladium catalyst and a copper co-catalyst in the presence of a base.
Attachment of the Morpholinyl Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under reflux conditions.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Dimethylaminophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
- 5-[(4-Methoxyphenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
- 5-[(4-Fluorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
Uniqueness
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine is unique due to the presence of the 4-chlorophenyl ethynyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
393857-18-6 |
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Molecular Formula |
C16H15ClN4O |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)ethynyl]-4-morpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H15ClN4O/c17-14-5-2-12(3-6-14)1-4-13-11-19-16(18)20-15(13)21-7-9-22-10-8-21/h2-3,5-6,11H,7-10H2,(H2,18,19,20) |
InChI Key |
BRFWUPNFGCJVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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